molecular formula C20H34N4 B6030188 1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine

1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine

Cat. No.: B6030188
M. Wt: 330.5 g/mol
InChI Key: PAHPPMYYXYEKCS-UHFFFAOYSA-N
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Description

1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrimidine moiety, and a cyclohexylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the attachment of the cyclohexylmethyl group. Common synthetic routes may involve:

    Cyclization reactions: to form the piperidine ring.

    Nucleophilic substitution reactions: to introduce the pyrimidine moiety.

    Reductive amination: to attach the cyclohexylmethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: to accelerate the reactions.

    Solvent selection: to enhance solubility and reaction rates.

    Temperature and pressure control: to optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can produce ketones or carboxylic acids.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Can produce various substituted derivatives.

Scientific Research Applications

1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. This can include:

    Binding to receptors: Such as G-protein coupled receptors or ion channels.

    Inhibition of enzymes: Such as kinases or proteases.

    Modulation of signaling pathways: Such as the MAPK or PI3K pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclohexylmethyl)-N-[(2-methylpyrimidin-5-yl)methyl]piperidin-3-amine: Similar structure but with a methyl group instead of a propyl group.

    1-(cyclohexylmethyl)-N-[(2-ethylpyrimidin-5-yl)methyl]piperidin-3-amine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine is unique due to its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4/c1-2-7-20-22-13-18(14-23-20)12-21-19-10-6-11-24(16-19)15-17-8-4-3-5-9-17/h13-14,17,19,21H,2-12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHPPMYYXYEKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=N1)CNC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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